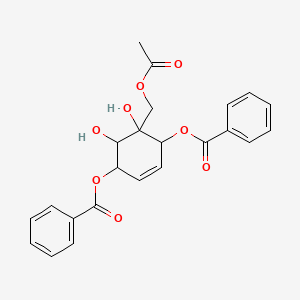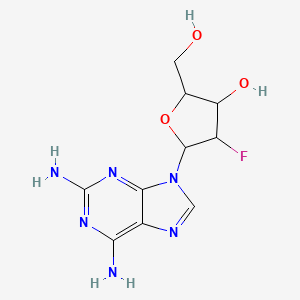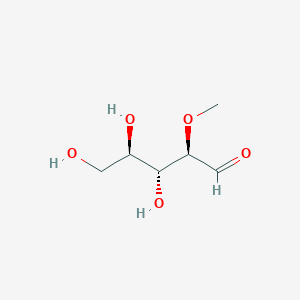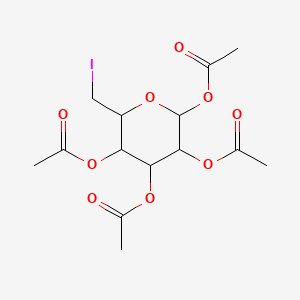
3-Bromo-4-hydroxy-5-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-hydroxy-5-methylbenzoic acid is an organic compound with the molecular formula C8H7BrO3. It is a derivative of benzoic acid, characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group on the benzene ring. This compound is a solid that is soluble in some organic solvents such as ethanol and dimethyl sulfoxide. It has a predicted density of 1.739 g/cm³ and a boiling point of approximately 340.9°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-hydroxy-5-methylbenzoic acid typically involves the bromination and methylation of hydroxybenzoic acid compounds. One common method includes the use of bromine in the presence of glacial acetic acid as a solvent. The reaction is carried out at controlled temperatures, usually between -10°C to 40°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where hydroxybenzoic acid is treated with bromine under controlled conditions to ensure high yield and purity. The reaction mixture is then purified through various techniques such as recrystallization and solvent extraction to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-hydroxy-5-methylbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromine atom to a different functional group.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Substitution: Products depend on the substituent introduced, such as different halides or functional groups.
Applications De Recherche Scientifique
3-Bromo-4-hydroxy-5-methylbenzoic acid has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Bromo-4-hydroxy-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-methylbenzoic acid: Similar structure but lacks the hydroxyl group.
3-Bromo-4-methoxybenzoic acid: Contains a methoxy group instead of a hydroxyl group.
3-Bromo-4-hydroxybenzoic acid: Similar but lacks the methyl group.
Uniqueness
3-Bromo-4-hydroxy-5-methylbenzoic acid is unique due to the combination of bromine, hydroxyl, and methyl groups on the benzene ring. This specific arrangement allows for unique chemical reactivity and biological interactions, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H7BrO3 |
|---|---|
Poids moléculaire |
231.04 g/mol |
Nom IUPAC |
3-bromo-4-hydroxy-5-methylbenzoic acid |
InChI |
InChI=1S/C8H7BrO3/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,10H,1H3,(H,11,12) |
Clé InChI |
RJZDNDUMUXIJQA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101636.png)




![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B12101656.png)




![2-[(4-Fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoic acid](/img/structure/B12101695.png)
